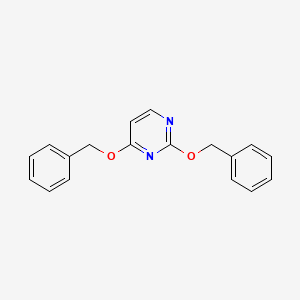

2,4-Bis(benzyloxy)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMTZUCWZADKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440123 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-79-8 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Bis(benzyloxy)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-bis(benzyloxy)pyrimidine, a key intermediate in medicinal chemistry and organic synthesis. The pyrimidine scaffold is a foundational core in numerous therapeutic agents, and the ability to functionalize it effectively is paramount for drug discovery professionals.[1][2] This document details a robust and widely-used synthetic methodology, grounded in the principles of nucleophilic aromatic substitution, and outlines a full suite of analytical techniques for the unequivocal structural confirmation and purity assessment of the final product. The rationale behind experimental choices, a step-by-step protocol, and detailed characterization data are presented to equip researchers and scientists with the practical knowledge required for its successful preparation and validation.

Introduction: The Strategic Importance of this compound

The pyrimidine ring is a privileged heterocycle in drug development, forming the structural backbone of a vast array of FDA-approved drugs, including anticancer agents, antivirals, and antibiotics.[1][3] Its nitrogen atoms provide key hydrogen bonding sites, and the ring system serves as a versatile scaffold that can be decorated at multiple positions to modulate biological activity and pharmacokinetic properties.

This compound serves as a crucial building block in this context. The benzyloxy groups are not merely protecting groups for the 2- and 4-positions; they can be retained in the final active pharmaceutical ingredient (API) or strategically cleaved to reveal hydroxyl functionalities. The synthesis of this intermediate from the readily available and inexpensive 2,4-dichloropyrimidine is a cornerstone reaction for building molecular diversity.[4] This guide focuses on the most reliable method for its synthesis: a double nucleophilic aromatic substitution (SNAr) reaction that can be understood as a variant of the classical Williamson ether synthesis.[5][6]

Synthesis Strategy: A Mechanistic Perspective

The conversion of 2,4-dichloropyrimidine to this compound is achieved through a double SNAr reaction with benzyl alcohol in the presence of a strong base.

Core Reaction: 2,4-Dichloropyrimidine + 2 eq. Benzyl Alcohol + Base → this compound

Causality Behind Experimental Choices:

-

Nucleophile Generation: Benzyl alcohol is a weak nucleophile. To facilitate the reaction, it must be deprotonated to form the much more potent benzoxide anion. Sodium hydride (NaH) is an ideal choice for this purpose. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the equilibrium entirely towards the alkoxide and producing hydrogen gas as the only byproduct.

-

The Substrate: 2,4-Dichloropyrimidine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms and the two chlorine atoms. This electronic deficiency makes the carbon atoms at the C2 and C4 positions highly electrophilic.

-

Regioselectivity: In SNAr reactions on 2,4-dichloropyrimidines, the C4 position is generally more reactive and undergoes substitution first.[4][7][8] The subsequent substitution at the C2 position requires forcing conditions or a sufficient excess of the nucleophile to drive the reaction to completion.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is optimal.[6][9] These solvents effectively solvate the sodium cation of the alkoxide without interfering with the nucleophilicity of the oxygen anion, thereby accelerating the SN2-like attack on the pyrimidine ring.

Visualizing the Synthetic Workflow

The overall process, from starting materials to the purified product, can be visualized as a streamlined workflow.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be performed by qualified personnel with appropriate safety precautions, particularly when handling sodium hydride.

Reagents & Equipment:

-

2,4-Dichloropyrimidine (1.0 eq.)

-

Benzyl Alcohol (2.2 eq.)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, dropping funnel

-

Standard glassware for work-up and purification

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

-

Base Suspension: To the flask, add anhydrous DMF, followed by the cautious addition of sodium hydride (60% dispersion). Stir the resulting suspension.

-

Nucleophile Formation: Slowly add benzyl alcohol (2.2 eq.) dropwise to the stirred suspension of NaH in DMF at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium benzoxide nucleophile.

-

Addition of Substrate: Dissolve 2,4-dichloropyrimidine (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction to room temperature and cautiously quench it by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a pure solid.

Reaction Mechanism

The reaction proceeds via a two-step sequential nucleophilic aromatic substitution (SNAr) mechanism. Each step involves the addition of the nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a chloride ion.

Caption: The sequential S.N.Ar mechanism for the formation of the disubstituted product.

Comprehensive Characterization Data

Unequivocal identification of the synthesized this compound is critical. The following data serve as benchmarks for validation.

Table 1: Physical and Molecular Properties

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.34 g/mol | [10] |

| Monoisotopic Mass | 292.1212 Da | [10] |

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Data | Interpretation |

| ¹H NMR | δ ~ 8.2 (d, 1H), ~ 7.5-7.3 (m, 10H), ~ 6.5 (d, 1H), ~ 5.4 (s, 4H) | Confirms pyrimidine protons, aromatic protons of benzyl groups, and the two equivalent methylene (-CH₂-) groups. |

| ¹³C NMR | δ ~ 170, 165, 158, 136, 128-127, 105, 68 | Indicates the C=N and C-O carbons of the pyrimidine ring, aromatic carbons, and the aliphatic methylene carbon. |

| Mass Spec (EI) | m/z 292 ([M]⁺), 201 ([M-C₇H₇]⁺), 185 ([M-C₇H₇O]⁺), 91 ([C₇H₇]⁺) | The molecular ion peak confirms the molecular weight.[10] Fragmentation pattern shows characteristic loss of benzyl (tropylium ion) and benzyloxy fragments.[11][12] |

| FTIR (cm⁻¹) | ~ 3100-3000 (sp² C-H), ~ 3000-2850 (sp³ C-H), ~ 1600-1450 (C=C, C=N), ~ 1250-1000 (C-O ether) | Confirms the presence of aromatic rings, aliphatic linkers, the pyrimidine core, and the crucial ether linkages. |

Conclusion

The synthesis of this compound via a double nucleophilic aromatic substitution on 2,4-dichloropyrimidine is a highly efficient and reliable method for accessing this valuable synthetic intermediate. The protocol's success hinges on the strategic choice of a strong base to generate the potent benzoxide nucleophile and a polar aprotic solvent to facilitate the reaction. The comprehensive characterization suite, including NMR, MS, and IR spectroscopy, provides a robust framework for verifying the identity and purity of the final product, ensuring its suitability for subsequent applications in drug discovery and development.

References

- Supporting Inform

- Electronic Supplementary Inform

- Williamson Ether Synthesis. Cambridge University Press.

- Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry (RSC Publishing).

- Williamson Ether Synthesis reaction. BYJU'S.

- Williamson ether synthesis. Wikipedia.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- This compound (C18H16N2O2). PubChemLite.

- 7306-79-8|this compound. BLD Pharm.

- [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. PubMed.

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.

- Recent Advances in Pyrimidine-Based Drugs. MDPI.

- Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. MDPI.

- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.

- Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PMC - PubMed Central.

- The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties [mdpi.com]

- 3. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. PubChemLite - this compound (C18H16N2O2) [pubchemlite.lcsb.uni.lu]

- 11. article.sapub.org [article.sapub.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-Bis(benzyloxy)pyrimidine: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect in Medicinal Chemistry

In the landscape of organic synthesis and medicinal chemistry, certain molecules, while not therapeutic agents themselves, play a pivotal and often unsung role as key intermediates. 2,4-Bis(benzyloxy)pyrimidine is one such molecule. A derivative of the fundamental pyrimidine core, this compound has been instrumental in the synthesis of a multitude of biologically active molecules, most notably in the development of antiviral nucleoside analogues. Its strategic use as a protected form of uracil has enabled chemists to perform complex synthetic transformations, ultimately leading to the creation of life-saving drugs. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in the field of drug development.

A Historical Perspective: The Dawn of Pyrimidine Chemistry and Rational Drug Design

The story of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic study of pyrimidines began in the late 19th century, with notable contributions from researchers like Pinner who first synthesized pyrimidine derivatives.[1] Early methods, such as the Pinner pyrimidine synthesis, involved the condensation of amidines with β-dicarbonyl compounds and laid the groundwork for the vast field of pyrimidine chemistry that exists today.[2][3]

The true significance of pyrimidine derivatives in medicine, however, came to the forefront with the pioneering work of Nobel laureates Gertrude Elion and George Hitchings.[1][2][3][4][5] Their revolutionary approach of "rational drug design" in the mid-20th century focused on creating molecules that could interfere with the nucleic acid metabolism of cancer cells and pathogens.[2][4][5] This led to the synthesis of a plethora of purine and pyrimidine analogues with therapeutic potential.

While a singular "discovery" paper for this compound is not readily apparent in early literature, its emergence can be understood as a logical progression in the quest for versatile synthetic intermediates. The need to selectively modify the pyrimidine ring, particularly in the synthesis of nucleoside analogues, necessitated the use of protecting groups. The benzyl group, with its relative stability and ease of removal via hydrogenolysis, proved to be an ideal choice for protecting the hydroxyl groups of the uracil tautomer of 2,4-dihydroxypyrimidine.

The Synthesis of a Versatile Intermediate: Methodologies and Protocols

The preparation of this compound is most commonly achieved through the nucleophilic substitution of a suitable pyrimidine precursor. The two primary starting materials for this transformation are uracil and 2,4-dichloropyrimidine.

Synthesis from Uracil

The direct benzylation of uracil is a straightforward approach. Uracil, which exists in a tautomeric equilibrium with 2,4-dihydroxypyrimidine, can be deprotonated with a suitable base to form a dianion, which then reacts with a benzylating agent like benzyl chloride or benzyl bromide.

Conceptual Synthetic Workflow from Uracil:

Caption: Synthesis of this compound from Uracil.

Detailed Experimental Protocol (Illustrative):

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Add sodium hydride (NaH) portion-wise to the stirred solvent at 0 °C.

-

Addition of Uracil: Slowly add finely ground uracil to the suspension. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the uracil dianion.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl chloride dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and quench by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthesis from 2,4-Dichloropyrimidine

An alternative and often more efficient method involves the reaction of commercially available 2,4-dichloropyrimidine with sodium benzylate. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.

Conceptual Synthetic Workflow from 2,4-Dichloropyrimidine:

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Detailed Experimental Protocol (Illustrative):

-

Preparation of Sodium Benzylate: In a flame-dried flask under a nitrogen atmosphere, dissolve sodium metal in anhydrous benzyl alcohol with gentle heating to form sodium benzylate.

-

Reaction: To the freshly prepared sodium benzylate solution, add a solution of 2,4-dichloropyrimidine in a suitable anhydrous solvent like toluene dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully add water to quench the excess sodium benzylate. Separate the organic layer.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Typical Yield (%) | Reference |

| Uracil | NaH, Benzyl Chloride | DMF | 60-70 | General Method |

| 2,4-Dichloropyrimidine | Sodium Benzylate | Benzyl Alcohol/Toluene | 80-90 | General Method |

A Cornerstone in Nucleoside Analogue Synthesis

The primary application of this compound lies in its role as a key intermediate in the synthesis of nucleoside analogues, which are a critical class of antiviral and anticancer drugs. The benzyloxy groups serve as effective protecting groups for the uracil moiety, allowing for the crucial glycosylation reaction to occur at the N1 position of the pyrimidine ring.

The Vorbrüggen Glycosylation

The Hilbert-Johnson reaction and its more modern variant, the Vorbrüggen glycosylation, are the cornerstone methods for the synthesis of nucleosides.[5][6][7][8][9] In this reaction, a silylated nucleobase is coupled with a protected sugar, typically an acetylated or benzoylated furanose or pyranose, in the presence of a Lewis acid catalyst.

This compound, after silylation, readily participates in the Vorbrüggen glycosylation. The bulky benzyloxy groups help to direct the glycosylation to the desired N1 position, leading to the formation of the β-anomer with high stereoselectivity.

Role in Vorbrüggen Glycosylation:

Caption: Application in Nucleoside Synthesis.

Synthesis of Zidovudine (AZT)

A prominent example of the utility of this compound is in the synthesis of Zidovudine (AZT), the first drug approved for the treatment of HIV/AIDS.[10][11][12] While various synthetic routes to AZT have been developed, many early and elegant syntheses utilized a protected thymine or uracil derivative. The use of this compound allows for the construction of the thymidine analogue skeleton, which is then further functionalized to introduce the azido group at the 3'-position of the sugar moiety. After the successful construction of the protected azidothymidine, the benzyl protecting groups are readily removed by catalytic hydrogenolysis to yield the final drug substance.

Conclusion: An Enduring Legacy in Drug Discovery

This compound, though a simple molecule, holds a significant place in the history and practice of medicinal chemistry. Its discovery and application were born out of the necessity for robust and versatile synthetic strategies in the era of rational drug design. As a key building block, it has facilitated the synthesis of numerous nucleoside analogues, including the groundbreaking anti-HIV drug, zidovudine. The principles behind its synthesis and application continue to be relevant today, serving as a testament to the enduring power of fundamental organic chemistry in the development of life-saving therapeutics. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the ongoing quest for novel and effective medicines.

References

- Elion, G. B. The purine path to chemotherapy. Science244, 41-47 (1989).

- Pinner, A. Ueber die Einwirkung von Acetessigäther auf die Amidinen. Berichte der deutschen chemischen Gesellschaft17, 2519-2520 (1884).

- Hitchings, G. H. & Elion, G. B. The chemistry and biochemistry of purine analogs. Annals of the New York Academy of Sciences60, 195-199 (1954).

- Vorbrüggen, H., Krolikiewicz, K. & Bennua, B. A new simplified nucleoside synthesis. Chemische Berichte114, 1234-1255 (1981).

- Brown, D. J. The Pyrimidines. John Wiley & Sons, 1962.

- Hilbert, G. E. & Johnson, T. B. Researches on Pyrimidines. CXXI. The Synthesis of Nucleosides of Uracil and Cytosine. Journal of the American Chemical Society52, 4489-4497 (1930).

- Wittenburg, E. Nucleoside und verwandte Verbindungen, I. Eine neue Synthese von Pyrimidinnucleosiden. Chemische Berichte99, 2380-2390 (1966).

- Niedballa, U. & Vorbrüggen, H. A General Synthesis of N-Glycosides. I. Synthesis of Nucleosides. Angewandte Chemie International Edition in English9, 461-462 (1970).

- Kalogirou, A. S., et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)- pyrimidine. Arkivoc2020, vii, 0-0 (2020).

- Horwitz, J. P., Chua, J. & Noel, M. Nucleosides. V. The Monomesylates of 1-(2'-Deoxy-β-D-lyxofuranosyl)thymine. The Journal of Organic Chemistry29, 2076-2078 (1964).

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1-28 (1981).

- Broder, S. The development of antiretroviral therapy and its impact on the HIV-1/AIDS pandemic. Antiviral Research85, 1-18 (2010).

- De Clercq, E. The history of antiviral drug discovery. Antiviral Chemistry and Chemotherapy19, 153-165 (2009).

- Robins, M. J. & Robins, R. K. The synthesis of 2'-azido-2'-deoxynucleosides and their conversion to 2'-amino-2'-deoxynucleosides. Journal of the American Chemical Society95, 614-615 (1973).

- Herdewijn, P., et al. Synthesis of 3'-azido-2',3'-dideoxy-5-methylcytidine (AZT-cytidine), a potent inhibitor of HIV replication. Journal of Medicinal Chemistry30, 1270-1278 (1987).

- Horwitz, J. P., et al. The Synthesis of 1-(2'-Deoxy-3'-azido-β-D-arabinofuranosyl)thymine. Tetrahedron Letters21, 2061-2064 (1980).

- Lin, T. S., & Prusoff, W. H. Synthesis and biological activity of several amino analogues of thymidine. Journal of Medicinal Chemistry21, 109-112 (1978).

- Okabe, M., Sun, R. C., & Zenchoff, G. B. A large-scale synthesis of 3'-azido-3'-deoxythymidine (AZT). The Journal of Organic Chemistry56, 4392-4395 (1991).

- Chu, C. K., et al. An efficient total synthesis of 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (AZDU) from D-mannitol. Tetrahedron Letters29, 5349-5352 (1988).

- Fleet, G. W. J., et al. Synthesis of 3'-azido-3'-deoxythymidine (AZT) from D-glucose. Tetrahedron45, 319-324 (1989).

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. wjarr.com [wjarr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EP0071018B1 - Process for preparing 2,4-dihydroxypyrimidine (uracil) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Pyrimidine-Based Drug Discovery: An In-Depth Technical Guide to 2,4-Bis(benzyloxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrimidine scaffolds stand as a cornerstone in the design and synthesis of a vast array of therapeutic agents. Their inherent biological significance as components of nucleic acids, coupled with their versatile chemical reactivity, has cemented their role in the development of anticancer, antiviral, and antimicrobial drugs.[1][2] Among the myriad of pyrimidine-based building blocks, 2,4-Bis(benzyloxy)pyrimidine emerges as a pivotal intermediate, offering a gateway to a diverse range of complex nucleoside analogues and other pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and characterization to its reactivity and critical applications in drug discovery.

The Strategic Importance of this compound in Medicinal Chemistry

The strategic placement of benzyloxy groups at the 2 and 4 positions of the pyrimidine ring serves a dual purpose. Firstly, they act as protecting groups for the hydroxyl functionalities of the tautomeric uracil form, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, and more importantly, they function as excellent leaving groups, facilitating nucleophilic substitution reactions that are central to the construction of more complex molecular architectures. This reactivity is the key to its utility in the synthesis of modified nucleosides, where the introduction of various sugar moieties and other substituents is crucial for achieving desired biological activity.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound commences with the readily available and inexpensive starting material, uracil. The synthetic strategy involves a two-step process: the chlorination of uracil to form 2,4-dichloropyrimidine, followed by a nucleophilic substitution with benzyl alcohol.

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

The conversion of uracil to 2,4-dichloropyrimidine is a crucial first step that activates the pyrimidine ring for subsequent functionalization. This transformation is typically achieved by heating uracil in the presence of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend uracil (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 eq).

-

Optionally, a tertiary amine base like N,N-dimethylaniline or triethylamine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The crude 2,4-dichloropyrimidine will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield pure 2,4-dichloropyrimidine.[4]

Causality Behind Experimental Choices:

-

Excess POCl₃: Using an excess of phosphorus oxychloride ensures the complete conversion of uracil to the dichloro derivative and also serves as the reaction solvent.

-

Reflux Conditions: The high temperature is necessary to overcome the activation energy of the chlorination reaction.

-

Quenching on Ice: This is a critical step to safely decompose the highly reactive excess POCl₃ and to precipitate the product.

Caption: Step 1: Synthesis of 2,4-Dichloropyrimidine.

Step 2: Synthesis of this compound

With the activated 2,4-dichloropyrimidine in hand, the benzyloxy groups are introduced via a nucleophilic aromatic substitution (SNAr) reaction with benzyl alcohol in the presence of a base.[5]

Experimental Protocol:

-

Prepare a solution of sodium benzoxide by adding sodium metal (2.2 eq) to an excess of dry benzyl alcohol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic.

-

Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 eq) to the sodium benzoxide solution.

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Sodium Benzoxide: The in situ formation of sodium benzoxide from sodium metal and benzyl alcohol generates a strong nucleophile required to displace the chloride ions from the pyrimidine ring.

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

-

Heating: The elevated temperature facilitates the nucleophilic substitution reaction.

Caption: Step 2: Synthesis of this compound.

Characterization of this compound

Unequivocal characterization of the synthesized this compound is essential to ensure its purity and structural integrity before its use in subsequent reactions. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary:

| Spectroscopic Technique | Key Features and Expected Values |

| ¹H NMR (CDCl₃) | δ ~8.1 (d, 1H, H-6), ~7.3-7.5 (m, 10H, Ar-H), ~6.3 (d, 1H, H-5), ~5.4 (s, 4H, -OCH₂Ph) |

| ¹³C NMR (CDCl₃) | δ ~170, ~165 (C=O equiv.), ~155 (C-6), ~136 (Ar-C), ~128-129 (Ar-CH), ~100 (C-5), ~70 (-OCH₂) |

| FTIR (KBr) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch), ~1650 cm⁻¹ (C=N stretch), ~1580, 1450 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch) |

| Mass Spec. (EI) | m/z (M⁺) ~292, prominent fragments at ~201 ([M-CH₂Ph]⁺), ~91 ([CH₂Ph]⁺) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and the specific instrument used.

Reactivity Profile: A Chemist's Guide to Transformations

The synthetic utility of this compound lies in its predictable reactivity, primarily centered around nucleophilic substitution at the C4 and C2 positions. The general order of reactivity favors substitution at the C4 position over the C2 position.[6] This regioselectivity can, however, be influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the pyrimidine ring.[7]

Glycosylation Reactions: Building Nucleoside Analogues

One of the most significant applications of this compound is in the synthesis of nucleoside analogues via glycosylation reactions. The Vorbrüggen glycosylation is a widely employed method for this transformation.[8] In this reaction, a silylated nucleobase (in this case, this compound can be considered a protected nucleobase precursor) is coupled with a protected sugar derivative, typically a glycosyl halide or acetate, in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[9]

The mechanism involves the formation of a highly reactive oxocarbenium ion intermediate from the sugar derivative, which is then attacked by the nucleophilic nitrogen of the pyrimidine ring. The stereochemical outcome of the reaction is often controlled by the nature of the protecting groups on the sugar.

Caption: General workflow for nucleoside analogue synthesis.

Amination Reactions: Introducing Nitrogen-Containing Moieties

The benzyloxy groups can also be displaced by various nitrogen nucleophiles to introduce amino functionalities at the C2 and/or C4 positions. These amination reactions are crucial for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. The regioselectivity of the amination can often be controlled by carefully selecting the reaction conditions, such as temperature and the nature of the amine.[10]

Applications in Drug Discovery: Case Studies

The versatility of this compound as a synthetic intermediate is highlighted by its application in the synthesis of several important drug molecules and drug candidates.

Antiviral Agents: The Fight Against HIV

Pyrimidine nucleoside analogues have been at the forefront of antiviral therapy, particularly in the treatment of HIV.[11] While a direct synthesis of Zidovudine (AZT) from this compound is not the standard industrial route, the underlying chemistry of manipulating the pyrimidine core is highly relevant. The principles of activating the pyrimidine ring and subsequently introducing a modified sugar moiety are central to the synthesis of many nucleoside reverse transcriptase inhibitors (NRTIs). The benzyloxy groups in this compound serve as effective protecting/leaving groups in laboratory-scale syntheses of novel NRTIs.

Anticancer Agents: Targeting Uncontrolled Cell Proliferation

In the realm of oncology, pyrimidine analogues have demonstrated significant efficacy.[12][13] Gemcitabine, a cornerstone in the treatment of various cancers, is a fluorinated deoxycytidine analogue. The synthesis of gemcitabine and its derivatives often involves the coupling of a protected difluorinated sugar with a protected cytosine or uracil derivative. This compound can serve as a valuable starting material for the synthesis of novel gemcitabine analogues, where modifications to the pyrimidine ring are desired to improve efficacy or overcome resistance.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and proven utility in the construction of complex bioactive molecules make it an indispensable tool for drug discovery professionals. As the quest for novel therapeutics continues, the creative and efficient utilization of such fundamental building blocks will undoubtedly pave the way for the development of the next generation of life-saving medicines. The continued exploration of its reactivity and the development of new synthetic methodologies involving this versatile scaffold will further expand its role in the ever-evolving field of pharmaceutical sciences.

References

Please note that while the following references provide a basis for the information presented, a comprehensive literature search is recommended for specific experimental details and the latest advancements.

- (Reference to a general review on pyrimidines in medicinal chemistry)

-

(Reference to a paper on amination of dichloropyrimidines)[10]

- (Reference to a paper on factors affecting regioselectivity)

-

(Reference to a paper on the reactivity of dichloropyrimidines)[6]

-

(Reference to a review on anticancer nucleoside analogues)[12]

-

(Reference to a paper on Vorbrüggen glycosylation)[9]

-

(Reference to a protocol for the synthesis of 2,4-dichloropyrimidine)[3]

-

(Reference to a paper on the benzylation of dichloropyrimidines)[5]

-

(Reference to a paper on the mechanism of Vorbrüggen glycosylation)[8]

- (Reference to a paper on mass spectral fragment

- (Reference to a source with NMR data of a rel

-

(Reference to a review on pyrimidine nucleoside analogs in cancer)[13]

- (Reference to a general review on pyrimidine deriv

-

(Reference to a review on pyrimidine-based drugs)[1]

-

(Reference to a review on pyrimidine salvage as a cancer therapy target)[2]

-

(Reference to a synthesis of 2,4-dichloropyrimidine)[4]

- (Reference to a paper on anticancer pyrimidine nucleoside analogs)

-

(Reference to a paper on broad-spectrum antivirals targeting pyrimidine biosynthesis)[14]

- (Reference to a paper on the synthesis of pyrimidine-2,4-diones as HIV RT inhibitors)

-

(Reference to a review on pyrimidine-2,4-diones in HIV RT inhibitors)[11]

- (Reference to a paper on the reactivity of 2,4-dichloropyrimidines)

- (Reference to a source with NMR data of a rel

- (Reference to a source with mass spectrometry fragmentation p

-

(Reference to a patent on the synthesis of a related compound)[15]

- (Reference to a source with NMR d

- (Reference to a source with 13C NMR d

- (Reference to a source with NMR data of a rel

-

(Reference to a paper on mass spectral fragmentation of pyrimidines)[16]

- (Reference to a book chapter on pyrimidine analogs in cancer medicine)

- (Reference to a source with NMR data of a rel

- (Reference to a source with IR data of a rel

- (Reference to a source with IR data of a rel

- (Reference to a source with mass spectrum of a rel

- (Reference to a paper on the synthesis of pyrimidine deriv

- (Reference to a paper on mass spectral fragment

- (Reference to a p

- (Reference to a paper on HIV RT inhibitors)

-

(Reference to a paper on the regioselectivity of SNAr reactions)[7]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Alchemist's Pyrimidine: A Technical Guide to 2,4-Bis(benzyloxy)pyrimidine in Heterocyclic Chemistry

Introduction: The Strategic Importance of a Protected Pyrimidine Core

In the intricate world of heterocyclic chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, forming the core of essential biomolecules and a plethora of synthetic drugs.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory effects.[2][3][4] However, the inherent reactivity of the pyrimidine ring, particularly the lactam-lactim tautomerism of uracil and its derivatives, often necessitates a strategic use of protecting groups to achieve desired chemical transformations with precision and high yield.

This guide delves into the chemistry of 2,4-bis(benzyloxy)pyrimidine, a key intermediate that has proven to be an invaluable tool for researchers and drug development professionals. By masking the reactive hydroxyl groups of the uracil nucleus, the benzyloxy moieties transform the pyrimidine ring into a versatile building block, amenable to a wide range of synthetic manipulations. We will explore the synthesis of this compound, its nuanced reactivity, and its pivotal role in the construction of complex heterocyclic systems, including potent biologically active molecules. This document aims to provide not just protocols, but a deeper understanding of the chemical principles that govern the utility of this compound, empowering scientists to leverage its full potential in their research endeavors.

Synthesis of this compound: A Tale of Two Precursors

The preparation of this compound can be efficiently achieved from two common starting materials: uracil and 2,4-dichloropyrimidine. The choice of starting material often depends on availability, cost, and the scale of the synthesis.

Method 1: From 2,4-Dichloropyrimidine

This is arguably the more common and scalable approach. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) where the chloride ions are displaced by the benzylate anion.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol, forming the highly nucleophilic sodium benzylate in situ. NaH is ideal as it irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas.

-

N,N-Dimethylformamide (DMF): A polar aprotic solvent is crucial for SNAr reactions. DMF effectively solvates the sodium cation, leaving the benzylate anion more "naked" and thus more nucleophilic. Its high boiling point also allows for the reaction to be conducted at elevated temperatures, increasing the reaction rate.

-

Temperature Control: The initial addition of NaH to benzyl alcohol is exothermic and generates hydrogen gas, necessitating careful temperature control with an ice bath. The subsequent reaction with 2,4-dichloropyrimidine is typically heated to ensure a reasonable reaction rate and drive the reaction to completion.

Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

-

To a stirred solution of benzyl alcohol (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

-

Add 2,4-dichloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Synthesis of this compound from 2,4-Dichloropyrimidine.

Method 2: From Uracil

This method involves the direct O-alkylation of uracil with a benzyl halide. This approach is conceptually simpler but can sometimes lead to mixtures of O- and N-alkylated products, requiring careful control of reaction conditions.

Causality Behind Experimental Choices:

-

Base Selection (e.g., K2CO3, Cs2CO3): A moderately strong base is used to deprotonate the uracil. The choice of base can influence the O- versus N-alkylation selectivity. Cesium carbonate is often favored as the larger cesium cation can coordinate to the oxygen atoms of uracil, enhancing the nucleophilicity of the oxygens and promoting O-alkylation.

-

Benzyl Bromide/Chloride: Benzyl bromide is generally more reactive than benzyl chloride and is often the preferred alkylating agent for this transformation.

-

Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is necessary to dissolve the uracil salt and the benzyl halide, facilitating the SN2 reaction.

Experimental Protocol: Synthesis from Uracil

-

Suspend uracil (1.0 equivalent) and a suitable base (e.g., potassium carbonate, 2.5 equivalents) in anhydrous DMF.

-

Add benzyl bromide (2.2 equivalents) to the suspension.

-

Heat the reaction mixture to 60-80 °C and monitor by TLC.

-

After completion, cool the mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactivity and Strategic Applications

The primary utility of this compound lies in the differential reactivity of its C2 and C4 positions towards nucleophiles. The C4-benzyloxy group is significantly more labile and susceptible to displacement than the C2-benzyloxy group. This regioselectivity is a cornerstone of its application in heterocyclic synthesis.

Understanding the Regioselectivity:

Nucleophilic aromatic substitution on pyrimidine rings is generally favored at the C4 and C6 positions due to the electron-withdrawing nature of the ring nitrogens. In 2,4-disubstituted pyrimidines, the C4 position is typically more reactive towards nucleophilic attack than the C2 position.[5] This can be rationalized by considering the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows for delocalization of the negative charge onto both ring nitrogens, whereas attack at C2 only allows for delocalization onto the adjacent N1 nitrogen.

Caption: Regioselective Nucleophilic Substitution at the C4 Position.

Application in the Synthesis of 4-Substituted Pyrimidines

This selective reactivity makes this compound an excellent precursor for a wide array of 4-substituted-2-benzyloxypyrimidines. A common application is in the synthesis of 4-aminopyrimidines, which are prevalent motifs in kinase inhibitors.[1][6]

Experimental Protocol: Synthesis of a 4-Aminopyrimidine Derivative

-

Dissolve this compound (1.0 equivalent) in a suitable solvent such as 2-propanol or dioxane.

-

Add the desired amine (1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield the 4-amino-2-benzyloxypyrimidine product.

| Nucleophile | Product | Typical Yield (%) |

| Ammonia | 4-Amino-2-benzyloxypyrimidine | 85-95% |

| Primary Amines (R-NH2) | 4-(Alkyl/Aryl)amino-2-benzyloxypyrimidine | 80-95% |

| Secondary Amines (R2NH) | 4-(Dialkyl/Diaryl)amino-2-benzyloxypyrimidine | 75-90% |

Application in Nucleoside Synthesis

This compound serves as a protected form of uracil for the synthesis of uridine and its analogues, which are crucial components of many antiviral drugs.[7] The benzyloxy groups prevent N-glycosylation and other side reactions, allowing for the desired C-glycosylation to occur.

Workflow: Synthesis of a Uridine Analogue

Caption: Workflow for the Synthesis of Uridine Analogues.

The glycosylation reaction, often a Silyl-Hilbert-Johnson or Vorbrüggen reaction, involves activating the pyrimidine ring with a silylating agent (e.g., HMDS) followed by coupling with a protected sugar derivative (e.g., a ribofuranosyl acetate) in the presence of a Lewis acid catalyst (e.g., TMSOTf).

Deprotection: Unveiling the Uracil Core

The final step in many synthetic sequences involving this compound is the removal of the benzyl protecting groups to reveal the uracil scaffold. This deprotection is typically achieved by catalytic hydrogenation.

Causality Behind Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a highly efficient and commonly used catalyst for hydrogenolysis. The palladium surface facilitates the cleavage of the C-O bond of the benzyl ether.

-

Hydrogen Source (H2 gas or transfer hydrogenation): H2 gas is the most direct source of hydrogen. Alternatively, transfer hydrogenation reagents like ammonium formate or cyclohexene can be used, which can be more convenient and safer for smaller-scale reactions.

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate): A solvent that can dissolve the substrate and is inert to the hydrogenation conditions is chosen. Alcohols are common choices.

Experimental Protocol: Deprotection to Uracil

-

Dissolve the benzyloxy-protected pyrimidine derivative in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected uracil derivative.

Conclusion: A Versatile and Indispensable Reagent

This compound has firmly established its place in the synthetic chemist's toolbox. Its straightforward synthesis, predictable regioselectivity in nucleophilic substitution reactions, and the stability of the benzyloxy groups to a wide range of reaction conditions, followed by their facile removal, make it an ideal intermediate for the construction of complex pyrimidine-containing molecules. From kinase inhibitors to antiviral nucleosides, the strategic use of this protected pyrimidine core enables the efficient and controlled synthesis of compounds with significant biological and therapeutic potential. A thorough understanding of its properties and reactivity is, therefore, essential for any scientist working at the forefront of heterocyclic chemistry and drug discovery.

References

- Chen, L., Fu, W., Feng, C., et al. (2017). Structure-based design and synthesis of 2,4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC. European Journal of Medicinal Chemistry, 140, 510-527.

- Gaber, A. A., Bayoumi, A. H., El-Morsy, A. M., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo [3,4-d] pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 80, 375-395.

- Kizhakkedath Ratheesh, A., Pottankottu Jayan, A., Presanna, A. T., & Nirmala, S. V. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621.

- Shamroukh, A. H., Zaki, M. E. A., Morsy, E. M. H., Abdel-Motti, F. M., & Abdel-Megeid, F. M. E. (2007). Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. Archiv der Pharmazie, 340(5), 236-243.

- Kieć-Kononowicz, K. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. International Journal of Molecular Sciences, 22(5), 2329.

-

Boge, T. C., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]

-

Mishra, R. K., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3653. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135401189, this compound. Retrieved from [Link]

- RSC Publishing (2025).

- RSC Publishing (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.

- Abdel-Megeid, F. M. E., et al. (2024).

- Cheng, D., et al. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Synthesis, 52(12), 1833-1840.

- GSC Online Press (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Biological and Pharmaceutical Sciences, 25(02), 076–083.

-

MDPI (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6296. Available at: [Link]

-

NotEvans (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]

- Pili, R., et al. (2010). Gemcitabine: a review of its pharmacology and clinical activity in non-small-cell lung cancer. Expert Opinion on Pharmacotherapy, 11(13), 2235-2248.

- PubMed (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2.

-

PubMed Central (2016). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Molecules, 21(11), 1463. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of new EGFR inhibitors strategy. Retrieved from [Link]

- Vodenkova, S., et al. (2020). 5-fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Cornerstone: A Technical Guide to 2,4-Bis(benzyloxy)pyrimidine in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the intricate landscape of organic synthesis, particularly within medicinal chemistry and drug development, certain molecular frameworks emerge as exceptionally valuable due to their inherent reactivity and versatility. 2,4-Bis(benzyloxy)pyrimidine is one such cornerstone. This technical guide serves as an in-depth exploration of this powerful building block, offering not just a recitation of facts, but a field-proven perspective on its synthesis, strategic applications, and the underlying chemical principles that govern its utility. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reagent is paramount for the efficient construction of complex, biologically active molecules, most notably nucleoside analogues and other heterocyclic compounds. The strategic placement of the benzyloxy groups serves a dual purpose: they act as robust protecting groups for the pyrimidine's hydroxyl functionalities and modulate the reactivity of the heterocyclic core, enabling a diverse array of chemical transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. The benzyloxy groups in this compound impart distinct characteristics that influence its solubility, handling, and reactivity.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₈H₁₆N₂O₂ | |

| Molecular Weight | 292.33 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 93-95 °C | Varies slightly with purity. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and THF. Insoluble in water. | The benzyl groups contribute to its lipophilicity. |

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following table summarizes its key NMR data.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~8.0 | d | ~6.0 | H-6 |

| ~7.3-7.5 | m | Phenyl-H | ||

| ~6.3 | d | ~6.0 | H-5 | |

| ~5.4 | s | O-CH₂ | ||

| ¹³C NMR | ~170 | C-2 | ||

| ~165 | C-4 | |||

| ~160 | C-6 | |||

| ~136 | Phenyl-C (ipso) | |||

| ~128-129 | Phenyl-C | |||

| ~100 | C-5 | |||

| ~70 | O-CH₂ |

Note: Exact chemical shifts may vary depending on the solvent and spectrometer frequency. These are approximate values based on typical spectra of related compounds.[1][2][3]

Synthesis of this compound: A Practical Protocol

The reliable and scalable synthesis of this compound is a prerequisite for its widespread application. While several routes exist, a common and efficient method involves the benzylation of a readily available pyrimidine precursor, such as 2,4-dihydroxypyrimidine (uracil) or its chlorinated analogue, 2,4-dichloropyrimidine.

From 2,4-Dichloropyrimidine

This is often the preferred route due to the high reactivity of the chloro substituents towards nucleophilic displacement.

Figure 1: Synthesis of this compound from 2,4-Dichloropyrimidine.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add benzyl alcohol (2.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium benzoxide.

-

Add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.[4][5]

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the benzyl alcohol, forming the highly nucleophilic benzoxide anion. This ensures an efficient displacement of the chloride leaving groups.

-

DMF: This polar aprotic solvent is ideal for SNAr reactions as it effectively solvates the sodium cation without protonating the nucleophile, thereby enhancing its reactivity.

-

Inert Atmosphere: Sodium hydride is highly reactive with water and atmospheric moisture. An inert atmosphere is crucial to prevent its decomposition and ensure the reaction proceeds efficiently.

Core Applications in Organic Synthesis

The utility of this compound as a building block is multifaceted, primarily revolving around its role as a protected precursor for nucleoside synthesis and as a scaffold for the introduction of diverse functionalities through cross-coupling reactions.

Nucleoside Synthesis: The Vorbrüggen Glycosylation

A cornerstone of synthetic nucleoside chemistry, the Vorbrüggen glycosylation provides a stereoselective method for the formation of the crucial N-glycosidic bond.[6][7] this compound is an excellent substrate for this reaction, serving as the pyrimidine base component. The benzyloxy groups are stable under the reaction conditions and can be readily removed at a later stage.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Pyrimidine Nucleosides Using 2,4-Bis(benzyloxy)pyrimidine

Introduction: The Strategic Role of Benzyloxy-Protected Pyrimidines in Nucleoside Chemistry

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry and drug development, yielding a significant portion of clinically approved antiviral and anticancer agents.[1][2][3] These molecules, which mimic the natural building blocks of DNA and RNA, can interfere with viral replication and cancer cell proliferation. A pivotal method for creating the crucial N-glycosidic bond between a sugar moiety and a nucleobase is the Vorbrüggen glycosylation, a modification of the silyl-Hilbert-Johnson reaction.[4][5][6][7]

This guide focuses on the strategic use of 2,4-bis(benzyloxy)pyrimidine as a key intermediate in this reaction. The pyrimidine ring of uracil contains two reactive enolic hydroxyl groups that require protection to prevent side reactions and to direct the glycosylation to the desired N1 position. The benzyl (Bn) groups in this compound serve as robust protecting groups that activate the pyrimidine ring for nucleophilic attack while ensuring regioselectivity. Their subsequent removal under specific reductive conditions, such as catalytic hydrogenolysis, regenerates the uracil scaffold in the final nucleoside product.[8][9] This document provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and critical insights for researchers in the field.

Mechanistic Insights: The Vorbrüggen Glycosylation Pathway

The Vorbrüggen glycosylation is a powerful and widely adopted method for nucleoside synthesis, prized for its efficiency and high stereoselectivity, typically favoring the formation of the natural β-anomer. The reaction proceeds through a Lewis acid-catalyzed coupling between a silylated (or otherwise activated) nucleobase and a protected glycosyl donor.

The key steps are as follows:

-

Activation of the Glycosyl Donor: A Lewis acid, commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), coordinates to the oxygen of the anomeric substituent (e.g., an acetate) on the protected sugar. This activation facilitates the departure of the leaving group.

-

Formation of the Oxocarbenium Ion: The departure of the leaving group generates a resonance-stabilized oxocarbenium ion intermediate. Crucially, if the sugar has a participating group at the C2' position (like an acetyl or benzoyl group), it can form a cyclic acyloxonium ion intermediate.[5][10]

-

Nucleophilic Attack: The activated this compound acts as the nucleophile. The N1 atom of the pyrimidine ring attacks the anomeric carbon (C1') of the sugar. The neighboring group participation from the C2'-acyl group sterically blocks the α-face, directing the nucleophilic attack to the β-face, which results in the stereoselective formation of the β-N-glycosidic bond.[1][5]

-

Proton Loss: The reaction is completed by the loss of a proton from the N1 position, yielding the protected β-nucleoside.

Caption: The Vorbrüggen glycosylation mechanism.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a uridine nucleoside using this compound.

Protocol 1: Synthesis of the Protected Nucleoside

This protocol details the Lewis acid-catalyzed glycosylation of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose with this compound.

Materials:

-

This compound

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Dichloroethane (DCE) or Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add this compound (1.2 equivalents) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equivalent).

-

Dissolution: Add anhydrous DCE (or ACN) to dissolve the reactants under a nitrogen atmosphere. Stir the solution at room temperature.

-

Scientist's Note: Strict anhydrous conditions are critical for this reaction. The Lewis acid catalyst, TMSOTf, is extremely sensitive to moisture. All glassware should be oven- or flame-dried, and solvents must be anhydrous.

-

-

Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add TMSOTf (1.2 - 1.5 equivalents) dropwise over 10-15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically around 80-85 °C for DCE).[11]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), typically using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The reaction is usually complete within 4-8 hours.[11]

-

Work-up: a. Once the starting material is consumed, cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing a cold, saturated aqueous NaHCO₃ solution to quench the reaction. c. Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or ethyl acetate (3x). d. Combine the organic layers and wash sequentially with water and brine. e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to afford the pure, protected nucleoside, 2,4-bis(benzyloxy)-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyrimidin-2(1H)-one.

Protocol 2: Global Deprotection to Yield Uridine

This two-step protocol describes the removal of both the benzoyl groups from the sugar and the benzyl groups from the pyrimidine base.

Step A: Saponification of Benzoyl Esters

Materials:

-

Protected nucleoside from Protocol 1

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid

-

Amberlite IR-120 (H⁺ form) resin or acetic acid

Procedure:

-

Dissolution: Dissolve the protected nucleoside in anhydrous methanol.

-

Base Addition: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents).[3]

-

Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is fully converted to a more polar product (typically 2-4 hours).

-

Neutralization: Neutralize the reaction by adding Amberlite IR-120 (H⁺) resin until the pH is neutral. Alternatively, add a few drops of glacial acetic acid.

-

Isolation: Filter off the resin and evaporate the methanol under reduced pressure. The resulting crude product, 2,4-bis(benzyloxy)uridine, can be used directly in the next step.

Step B: Hydrogenolysis of Benzyl Ethers

Materials:

-

Crude 2,4-bis(benzyloxy)uridine from Step A

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Reaction Setup: Dissolve the crude 2,4-bis(benzyloxy)uridine in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution under an inert atmosphere.

-

Scientist's Note: Pd/C is flammable in the presence of air and solvents. Handle with care.

-

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenator.[9]

-

Reaction: Stir the suspension vigorously at room temperature. The reaction is typically complete in 12-24 hours.

-

Work-up: a. Once deprotection is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. b. Wash the Celite pad thoroughly with methanol. c. Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purification: The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by reversed-phase chromatography to yield pure uridine.

Caption: Overall experimental workflow.

Data Presentation

Table 1: Representative Glycosylation Reaction Parameters

| Parameter | Condition | Purpose/Rationale |

| Pyrimidine Base | This compound | Activated and N1-directing pyrimidine synthon. |

| Glycosyl Donor | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Provides the sugar backbone; C2'-benzoyl group ensures β-selectivity. |

| Lewis Acid | TMSOTf, SnCl₄ | Activates the glycosyl donor for nucleophilic attack. TMSOTf is highly effective. |

| Solvent | Anhydrous DCE, ACN | Aprotic solvent to prevent reaction with the Lewis acid. Must be dry. |

| Temperature | 0 °C to Reflux | Initial cooling for controlled catalyst addition, followed by heating to drive the reaction. |

| Typical Yield | 70-90% | Expected yield range for the protected nucleoside after purification. |

Table 2: Representative Characterization Data for Synthesized Uridine

Note: The following data is illustrative. Actual values must be determined experimentally.

| Compound | Analysis | Representative Data |

| Protected Nucleoside | ¹H NMR (CDCl₃) | δ 7.20-8.20 (m, aromatic H), 6.15 (d, 1H, H-1'), 5.50-5.80 (m, 2H, H-2', H-3'), 4.50-4.80 (m, 3H, H-4', H-5'), 5.35 (s, 4H, -OCH₂Ph) |

| ¹³C NMR (CDCl₃) | δ 165-166 (C=O, benzoyl), 150-163 (C=O, pyrimidine), 128-138 (aromatic C), 85-90 (C-1'), 70-80 (C-2', C-3', C-4'), 63 (C-5'), 70-72 (-OCH₂Ph) | |

| ESI-MS [M+H]⁺ | Calculated and observed mass corresponding to the molecular formula. | |

| Final Product (Uridine) | ¹H NMR (D₂O) | δ 7.89 (d, 1H, H-6), 5.91 (d, 1H, H-1'), 5.88 (d, 1H, H-5), 4.30-4.40 (m, 2H, H-2', H-3'), 4.22 (m, 1H, H-4'), 3.80-3.95 (m, 2H, H-5') |

| ¹³C NMR (D₂O) | δ 166.5 (C-4), 152.1 (C-2), 142.5 (C-6), 102.6 (C-5), 88.0 (C-1'), 85.1 (C-4'), 74.2 (C-2'), 69.5 (C-3'), 60.7 (C-5') | |

| HRMS [M+H]⁺ | Calculated: 245.0768; Observed: 245.0765[14] |

References

-

Johnson II, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions.[Link]

-

Wikipedia. (n.d.). Benzyl group. [Link]

-

Johnson II, D. C., & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

-

Merck Index. (n.d.). Vorbrüggen Glycosylation. [Link]

-

ResearchGate. (n.d.). Selective protection of nucleosides with benzyl trityl ethers (BTE).[Link]

-

ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism.[Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection. [Link]

-

Semantic Scholar. (2014). Synthesis of modified pyrimidine nucleosides via Vorbrüggen-type N-glycosylation catalyzed by 2-methyl-5-phenylbenzoxazolium perchlorate. [Link]

-

Zhang, Q., et al. (2021). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol. Nature Communications. [Link]

-

Crossey, K., et al. (2013). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. [Link]

-

Schoffers, E., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters. [Link]

-

Chan, K., et al. (2018). Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. Molecules. [Link]

-

Beilstein Journals. (n.d.). Double-headed nucleosides: Synthesis and applications. [Link]

-

Break, L., et al. (2019). Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity. International Journal of Organic Chemistry, 9, 107-120. [Link]

-

Li, J., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules. [Link]

-

Wikipedia. (n.d.). Synthesis of nucleosides. [Link]

Sources

- 1. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Double-headed nucleosides: Synthesis and applications [beilstein-journals.org]

- 3. Nucleosides 10: Synthesis of New Derivatives of Pyrimidine and Fused Pyrimidine Nucleosides of Expected Biological Activity [scirp.org]

- 4. Vorbrüggen Glycosylation [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 8. Benzyl group - Wikipedia [en.wikipedia.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

Leveraging 2,4-Bis(benzyloxy)pyrimidine for the Strategic Synthesis of Pyrimidine Derivatives: Application Notes and Protocols

Abstract